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The Cardiac Risk of Ibogaine

What is the primary cardiac risk associated with ibogaine? The main risk is the potential for ibogaine
and its primary metabolite, noribogaine, to cause a prolongation of the QT interval on an electrocardiogram
(ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP) [1]
[2].

What is the molecular mechanism behind this risk? The sequence of events leading to cardiotoxicity is as

follows:
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The key quantitative data from the literature is summarized in the table below.
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Key Molecular Potency (ICso or .

Compound . Experimental Model
Target Effect Concentration)

Ibogaine hERG potassium 3 uM (I1Cso) [1] [3] Heterologously expressed hERG
channel channels [1] [3]
Human 3 uM (Prolongation) [2]  Human induced pluripotent stem
cardiomyocyte action cell-derived cardiomyocytes
potential (hiPS-CM) [2]

Noribogaine hERG potassium 3 UM (ICso) [2] Heterologously expressed hERG
channel channels [2]
Human Significant prolongation = Human induced pluripotent stem
cardiomyocyte action  [2] cell-derived cardiomyocytes
potential (hiPS-CM) [2]

18-MC hERG potassium 15 pM (ICso) [3] Heterologously expressed hERG

(Derivative) channel channels [3]

ICso: Half-maximal inhibitory concentration.

Experimental Assessment Protocols

1. In Vitro hERG Channel Inhibition Assay This is a foundational screen for predicting QT prolongation

risk.

¢ Objective: To quantify the blockade of the hERG potassium current by a test compound.
¢ Methodology:
o Cell Line: Use a mammalian cell line (e.g., tsA-201 or HEK293) stably expressing the hERG
channel [3] [2].
o Technique: Whole-cell patch-clamp electrophysiology.
o Protocol:

Maintain cells under standard conditions.

Obtain a whole-cell configuration with a patch pipette.
Hold the cell at a voltage of -80 mV. Apply a depolarizing step to +20 mV for several

seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit

the characteristic tail current [3].
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Record the tail current amplitude as a measure of hERG channel function.

Apply the test compound (e.g., Ibogaine) in increasing concentrations (e.g., 1 uM, 3 pM,
10 uM) to the bath solution.

Allow for steady-state blockade at each concentration and record the resulting tail
currents.

Calculate the percentage inhibition of the tail current at each concentration and determine
the ICso value.

2. Human Cardiomyocyte Action Potential Assay This test provides a more integrated, human-relevant

physiological assessment.

¢ Objective: To directly measure the effect of a test compound on the action potential duration (APD) in
human cardiomyocytes.
¢ Methodology:
o Cell Line: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs),
preferably with a ventricular-like phenotype [2].
o Technique: Current-clamp mode of the whole-cell patch-clamp technique.
o Protocol:

Plate hiPS-CMs on suitable substrates.

Identify ventricular-like cardiomyocytes based on action potential morphology (presence
of a distinct plateau phase) [2].

Continuously stimulate the cell at a physiologically relevant frequency (e.g., 1 Hz) using
brief current injections.

Record a stable baseline action potential.

Perfuse the cell with the test compound at a therapeutically relevant concentration (e.g., 3
MM Ibogaine).

Monitor and record changes in the action potential waveform, with particular attention to
the action potential duration at 90% repolarization (APDoo).

A significant prolongation of APDoo is a direct indicator of proarrhythmic risk.

The workflow for a comprehensive cardiac safety assessment integrates these methods as shown below.
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Risk Mitigation and Safer Alternatives

What are the clinical safety protocols for ibogaine administration? In unregulated clinical settings,

providers mitigate risk by [4]:
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e Pre-treatment Screening: Conducting a thorough medical history, physical exam, and an ECG to
rule out pre-existing heart conditions and establish a baseline QT interval.

¢ Drug Interaction Check: Screening for and discontinuing any concomitant medications that are
known to prolong the QT interval.

e Continuous Monitoring: Using continuous ECG monitoring during and for at least 24-72 hours after
ibogaine administration to track QT interval changes.

¢ Medical Supervision: Having trained medical personnel and emergency equipment on standby.

What are the most promising strategies for developing safer ibogaine-inspired therapeutics? The
leading strategy is the creation of synthetic analogs that retain the anti-addictive efficacy while eliminating

the hERG channel binding.

e Oxa-lboga Analogs: A recent breakthrough involves a class of compounds termed "oxa-iboga,"
where the indole nitrogen of the iboga structure is replaced with oxygen, creating a benzofuran-
containing analog [5].

o Key Advantage: These compounds do not show the proarrhythmic effects of ibogaine in
tests on primary human cardiomyocytes [5].

o Mechanism: They act as potent kappa opioid receptor (KOR) agonists with a unique signaling
profile and have demonstrated superior efficacy in disrupting opioid use in animal models [5].

e Other Analogs: Other investigated molecules include 18-Methoxycoronaridine (18-MC), which
shows a 5-fold lower potency for hERG blockade compared to ibogaine (ICso of 15 pM vs 3 uM) [3].

The molecular strategy behind designing safer oxa-iboga analogs is outlined below.

Ibogaine: Effective but
hERG Cardiotoxic

Structural Editing
(Indole to Benzofuran)

Oxa-Iboga Analog

Potent KOR Agonism No Proarrhythmic Effects
Anti-addictive Effects in Human Cardiomyocytes
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Key Takeaways for Researchers

¢ The risk is mechanistically clear: Ibogaine's cardiotoxicity is directly linked to hERG channel
blockade, leading to action potential and QT prolongation [1] [2].

¢ Noribogaine is a critical factor: The long half-life (24-50 hours) of the active metabolite noribogaine
means the cardiac risk persists for days, requiring prolonged monitoring [2].

e The future is in analog design: The most promising path forward lies in developing synthetic
analogs like the oxa-iboga compounds, which are designed from the ground up to separate efficacy
from cardiotoxicity [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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